3-Fluoro-5-methoxy-2-nitropyridine

Description

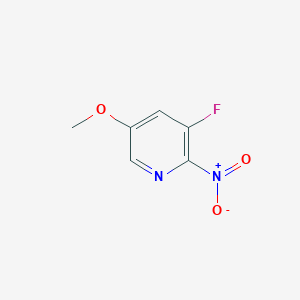

3-Fluoro-5-methoxy-2-nitropyridine (CAS 1211589-68-2, molecular formula C₆H₅FN₂O₃) is a fluorinated nitropyridine derivative characterized by three distinct substituents on the pyridine ring: a fluorine atom at position 3, a methoxy group at position 5, and a nitro group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances lipophilicity and metabolic stability, the nitro group serves as a strong electron-withdrawing moiety, and the methoxy group contributes to solubility and directional reactivity in electrophilic substitutions .

Properties

IUPAC Name |

3-fluoro-5-methoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHCLUIEAUXCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxy-2-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature . The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Tetrabutylammonium fluoride (TBAF) in DMF.

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 3-Fluoro-5-methoxy-2-aminopyridine.

Oxidation: 3-Fluoro-5-hydroxy-2-nitropyridine.

Scientific Research Applications

3-Fluoro-5-methoxy-2-nitropyridine is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: As a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the methoxy group can enhance solubility and membrane permeability .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Iodo Substitution : Replacing fluorine with iodine (as in 3-iodo-2-methoxy-5-nitropyridine) increases molecular weight (280.02 g/mol vs. 186.11 g/mol) and polarizability. Iodine’s larger atomic radius may sterically hinder reactions at position 3 but enhances utility in heavy-atom derivatization for X-ray crystallography .

- Methoxy vs. Methyl Groups : The methoxy group (in the target compound) is electron-donating via resonance, directing electrophiles to positions 4 and 4. In contrast, the methyl group (e.g., 6-fluoro-2-methyl-3-nitropyridine) is electron-donating inductively, increasing lipophilicity and altering metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.